N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

Description

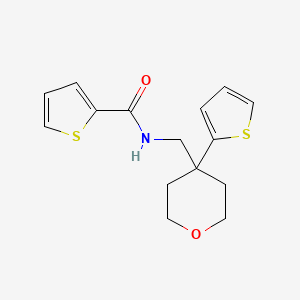

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydro-2H-pyran (THP) core substituted with a thiophen-2-yl group at the 4-position. The THP ring is further functionalized with a methyl linker bearing a thiophene-2-carboxamide moiety. This structure combines aromatic thiophene rings with a semi-rigid THP scaffold, which may enhance binding affinity to biological targets while modulating physicochemical properties such as solubility and metabolic stability .

Properties

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c17-14(12-3-1-9-19-12)16-11-15(5-7-18-8-6-15)13-4-2-10-20-13/h1-4,9-10H,5-8,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIODMJCMXOOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a compound characterized by a unique structural arrangement that combines thiophene and tetrahydro-pyran moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

The molecular formula of this compound is with a molecular weight of 329.5 g/mol. The structure features a thiophene ring, which is known for its diverse biological activities, making it an attractive scaffold for drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene ring can modulate biological pathways by influencing enzyme activity or receptor binding, which may lead to therapeutic effects such as anti-inflammatory, anticancer, or neuroprotective activities .

Biological Activities

Recent studies have highlighted the following biological activities associated with thiophene derivatives, including this compound:

- Anticancer Activity : Compounds containing thiophene rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Thiophene derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Antioxidant Properties : The antioxidant activity of thiophene compounds contributes to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of thiophene-containing compounds:

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the thiophene ring and the tetrahydropyran moiety can significantly influence the biological activity of compounds. For instance, substituents on the thiophene ring can enhance binding affinity to target proteins, thereby optimizing therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing thiophene and tetrahydropyran structures exhibit promising anticancer properties. Studies have shown that derivatives of thiophene can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The specific application of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide in this context is still under investigation, but its structural characteristics suggest potential as an anticancer agent.

2. Neuroprotective Effects

Thiophene derivatives are known to interact with neurotransmitter systems and exhibit neuroprotective effects. Preliminary studies suggest that this compound may modulate neuroinflammatory pathways, making it a candidate for further exploration in the treatment of neurodegenerative diseases.

3. Antimicrobial Properties

The antimicrobial activity of thiophene-containing compounds has been documented in various studies. This compound may possess similar properties, warranting further investigation into its efficacy against bacterial and fungal pathogens.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

1. Multi-step Synthesis

This approach typically involves the formation of the tetrahydropyran ring followed by the introduction of the thiophene moiety. Key reaction steps may include:

- Formation of the tetrahydropyran via acid-catalyzed cyclization.

- Alkylation or acylation reactions to introduce the thiophene component.

2. One-pot Reactions

Recent advancements in synthetic chemistry have led to the development of one-pot reactions that streamline the synthesis process, reducing time and resource consumption while maintaining yield and purity.

A comprehensive understanding of the biological activities associated with this compound is essential for its application in drug development.

Case Studies

Several case studies have illustrated the potential applications of similar compounds:

Case Study 1: Anticancer Research

A study investigated a series of thiophene derivatives for their anticancer properties against breast cancer cell lines, showing significant cytotoxic effects attributed to apoptosis induction.

Case Study 2: Neuroprotective Mechanisms

Research focused on a related thiophene compound demonstrated protective effects against oxidative stress in neuronal cells, suggesting that modifications to the structure could enhance neuroprotective efficacy.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bromination () or nitro groups () on the thiophene ring enhance molecular weight and polar surface area, which may influence solubility and target engagement.

- Bioisosteric Replacements : Substituting thiophene-2-carboxamide with isoxazole-4-carboxamide () reduces molecular weight and modifies hydrogen-bonding capacity.

Pharmacological Activity Comparison

Key Observations :

- Antibacterial Activity: Nitrothiophene carboxamides () show variable purity (42–99%), suggesting synthetic challenges that may impact biological reproducibility.

- CNS Applications : While the target compound’s THP scaffold is similar to P2X7 antagonists (), the absence of a piperazine or cyclohexyl group (as in ) may limit its applicability in CNS disorders.

Q & A

Q. Advanced

Analog synthesis : Modify substituents on the thiophene, tetrahydropyran, or amide groups (e.g., introduce halogens or methyl groups) .

In vitro assays : Test analogs against target receptors (e.g., P2X7 antagonism using calcium flux assays ).

Computational modeling : Perform molecular docking to predict binding modes using software like AutoDock or Schrödinger .

Data interpretation : Correlate substituent electronic properties (Hammett constants) with activity trends .

What solubility considerations are critical for in vitro biological testing?

Q. Basic

- Solvent selection : Use DMSO for stock solutions (≤10% v/v in assay buffers to avoid cytotoxicity) .

- Salt formation : Explore hydrochloride or sodium salts if the free base has poor aqueous solubility .

Validation : Measure solubility via nephelometry and confirm stability using LC-MS over 24 hours .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. primary cells) and control for endotoxin levels .

Compound purity : Verify ≥95% purity via HPLC and screen for trace metals (e.g., Pd residues from coupling reactions) .

Pharmacokinetic profiling : Compare bioavailability (e.g., plasma protein binding, metabolic stability in liver microsomes) .

What strategies optimize the coupling of thiophene and tetrahydropyran moieties?

Q. Advanced

- Catalyst screening : Test Pd(PPh) vs. Pd(OAc) with ligands like SPhos for Suzuki coupling .

- Solvent effects : Use toluene/EtOH (3:1) for improved solubility of aryl boronic acids .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 1–2 hours at 100°C .

Characterization : Monitor coupling efficiency via -NMR integration of vinyl or aromatic protons .

Which purification techniques are most effective post-synthesis?

Q. Basic

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexanes (5–50%) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexanes) for high-purity crystals .

Advanced : Preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.